molecular formula C15H15BrMgO B14886177 4-(3,4-Dimethylphenoxymethyl)phenylmagnesium bromide

4-(3,4-Dimethylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14886177
M. Wt: 315.49 g/mol
InChI Key: FWGPDEKOBGOLIZ-UHFFFAOYSA-M
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Description

4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(3,4-dimethylphenoxymethyl)bromobenzene with magnesium in the presence of THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In industrial settings, the production of Grignard reagents like this compound is scaled up using large reactors. The process involves careful control of temperature and reaction conditions to ensure high yield and purity. The reaction mixture is often quenched with a suitable electrophile to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic molecules.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides can be substituted.

    Electrophiles: Various electrophiles, such as carbon dioxide, can react with the Grignard reagent.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Carboxylic Acids: Produced when reacting with carbon dioxide.

Scientific Research Applications

4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications, including:

    Organic Synthesis: Used to form complex organic molecules.

    Pharmaceuticals: Involved in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other advanced materials.

    Biological Studies: Utilized in the synthesis of biologically active compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms new carbon-carbon bonds, which are crucial in organic synthesis. The magnesium bromide acts as a leaving group, facilitating the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylmagnesium bromide
  • 4-Chlorophenylmagnesium bromide
  • 4-Methoxyphenylmagnesium bromide

Uniqueness

4-(3,4-dimethylphenoxymethyl)phenylmagnesium bromide is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of the dimethylphenoxymethyl group can provide steric and electronic effects that differentiate it from other Grignard reagents.

This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C15H15BrMgO

Molecular Weight

315.49 g/mol

IUPAC Name

magnesium;1,2-dimethyl-4-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-15(10-13(12)2)16-11-14-6-4-3-5-7-14;;/h4-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

FWGPDEKOBGOLIZ-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=CC=[C-]C=C2)C.[Mg+2].[Br-]

Origin of Product

United States

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